molecular formula C5H11NaO5S3 B013882 Sodium (4-Sulfonatobutyl)methanethiosulfonate CAS No. 385398-78-7

Sodium (4-Sulfonatobutyl)methanethiosulfonate

Cat. No.: B013882
CAS No.: 385398-78-7
M. Wt: 270.3 g/mol
InChI Key: SGKQYBLTUMAEST-UHFFFAOYSA-M
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Description

MTSBS, or 4-Sulfonatobutyl methanethiosulfonate sodium salt, is a negatively charged methanethiosulfonate (MTS) reagent. It is a white solid that is soluble in water, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). This compound is primarily used in biochemical and molecular biology research due to its reactivity with thiol groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MTSBS involves the reaction of methanethiosulfonate with 4-sulfonatobutyl sodium salt under controlled conditions. The reaction typically requires a solvent such as DMSO or DMF and is carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of MTSBS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques and stored under desiccated conditions at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

MTSBS primarily undergoes substitution reactions due to its reactivity with thiol groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MTSBS is widely used in various fields of scientific research:

Mechanism of Action

MTSBS exerts its effects through the modification of thiol groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, resulting in the modification of the target molecule. This reaction can alter the structure and function of the modified biomolecule, providing insights into its biological role .

Comparison with Similar Compounds

Similar Compounds

    Methanethiosulfonate ethylammonium (MTSEA): Another MTS reagent used for thiol modification.

    Methanethiosulfonate ethyltrimethylammonium (MTSET): Similar to MTSEA but with a different substituent group.

    Methanethiosulfonate ethylsulfonate (MTSES): A negatively charged MTS reagent like MTSBS.

Uniqueness of MTSBS

MTSBS is unique due to its negatively charged sulfonatobutyl group, which provides distinct reactivity and solubility properties compared to other MTS reagents. This makes it particularly useful for applications requiring specific charge interactions and solubility characteristics .

Properties

IUPAC Name

sodium;4-methylsulfonylsulfanylbutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQYBLTUMAEST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399046
Record name MTSBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385398-78-7
Record name MTSBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium (4-Sulfonatobutyl)methanethiosulfonate
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Sodium (4-Sulfonatobutyl)methanethiosulfonate
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Sodium (4-Sulfonatobutyl)methanethiosulfonate
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Sodium (4-Sulfonatobutyl)methanethiosulfonate
Customer
Q & A

Q1: What are multitumor sausage blocks (MTSBs) and how are they made?

A1: MTSBs are paraffin blocks containing multiple tissue samples, used in immunohistochemistry (IHC) to simultaneously stain and analyze different tissues under the same conditions. [] A simplified method involves obtaining tissue during gross specimen examination, processing it alongside routine surgical material, and storing paraffinized samples in cassettes. Thin strips are cut from these samples and combined by rolling them together with liquid paraffin, creating a "tissue log." Transverse sections of this log are then embedded in paraffin blocks to form the MTSB. []

Q2: What are the practical applications of MTSBs?

A2: MTSBs are valuable for:

  • Simultaneous analysis: Comparing staining patterns across different tissues under identical conditions. []
  • Quality control: Serving as internal controls in IHC, ensuring staining consistency and accuracy. []

Q3: How do MTSBs contribute to quality assurance in immunohistochemistry?

A3: By incorporating a variety of tissues into a single block, MTSBs provide internal positive and negative controls for IHC staining. This allows for direct comparison of staining patterns within the same experiment, ensuring consistent and reliable results. []

Q4: What is methylthiol:coenzyme M methyltransferase (MtsB) and what is its role in methanogenesis?

A4: MtsB is a key enzyme in methanogenic archaea, organisms that produce methane as a metabolic byproduct. It catalyzes the final step in methanogenesis, transferring a methyl group from methylthiol to coenzyme M, ultimately generating methane. []

Q5: How does MtsB interact with its partner protein, MtsA?

A5: MtsB forms a complex with MtsA, another enzyme involved in methanogenesis. [] MtsA first catalyzes the methylation of the corrinoid cofactor bound to MtsB, using methylthiol as the methyl donor. [] MtsA then demethylates the MtsB-bound corrinoid, transferring the methyl group to coenzyme M. [] This two-step process, mediated by the MtsA-MtsB complex, is essential for methane production.

Q6: What are the structural features of MtsB?

A6: MtsB shows homology to the cobalamin-binding fragment of methionine synthase from Escherichia coli. [] This suggests that MtsB binds a corrinoid cofactor, likely through a histidyl residue that coordinates with the cobalt ion. [] Further research is needed to fully characterize the three-dimensional structure of MtsB.

Q7: How is the expression of the mtsB gene regulated?

A7: In Methanosarcina barkeri, the mtsB gene is co-transcribed with the mtsA gene as a single mRNA molecule. [] This transcript is most abundant in cells grown on acetate, suggesting that mtsB expression is regulated in response to the available carbon source. []

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